molecular formula C11H7ClN2 B2856461 4-Chloro-2-methyl-6-quinolinecarbonitrile CAS No. 99866-48-5

4-Chloro-2-methyl-6-quinolinecarbonitrile

Cat. No.: B2856461
CAS No.: 99866-48-5
M. Wt: 202.64
InChI Key: ABVWWWVBGUDBNT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-quinolinecarbonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent and subsequent treatment with sodium cyanide (NaCN) to introduce the cyano group .

Industrial Production Methods

Industrial production of 4-Chloro-2-methyl-6-quinolinecarbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-methyl-6-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-quinolinecarbonitrile varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylquinoline: Similar in structure but lacks the cyano group.

    4-Chloroquinoline: Similar but lacks the methyl and cyano groups.

    2-Methylquinoline: Lacks both the chloro and cyano groups

Uniqueness

4-Chloro-2-methyl-6-quinolinecarbonitrile is unique due to the presence of both the chloro and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-2-methylquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-4-10(12)9-5-8(6-13)2-3-11(9)14-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVWWWVBGUDBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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